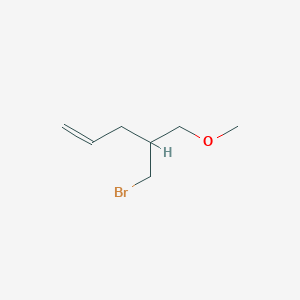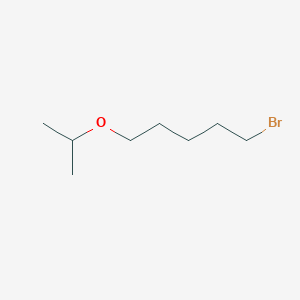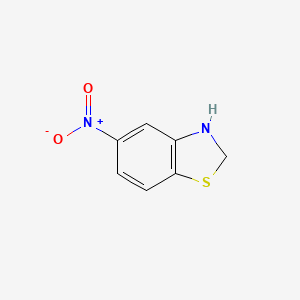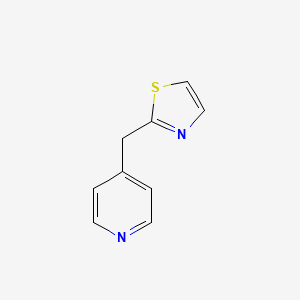
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromomethyl group attached to the benzoxazole ring, which imparts unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one with bromomethylating agents such as bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Employed in the development of advanced materials, including polymers and nanocomposites.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular pathways and exert biological effects such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Hydroxymethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
- 5-(Chloromethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
- 5-(Methyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its hydroxymethyl, chloromethyl, and methyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H10BrNO2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-12-8-5-7(6-11)3-4-9(8)14-10(12)13/h3-5H,2,6H2,1H3 |
Clave InChI |
ATMPJGDFTQKPLX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)CBr)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)



![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)







![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)

